molecular formula C14H17ClN2O3 B4439368 N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B4439368
M. Wt: 296.75 g/mol
InChI Key: CMRGLEFJODTLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biochemistry.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide involves the inhibition of bacterial and fungal cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of peptidoglycan, preventing the cross-linking of the cell wall. This results in the disruption of the cell wall and eventual cell death.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, it has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is its broad-spectrum activity against various bacterial and fungal strains. Additionally, it has been found to exhibit low toxicity, making it a safe candidate for use in lab experiments. However, one of the limitations of this chemical compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the study of N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One of the most promising areas of research is the development of new drugs based on this chemical compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound fully. Finally, there is a need for more research into the potential applications of this compound in other fields, such as agriculture and biochemistry.
Conclusion:
In conclusion, N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a chemical compound that has significant potential for various scientific research applications. Its broad-spectrum activity against various bacterial and fungal strains, low toxicity, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Further research is needed to fully elucidate the mechanism of action of this compound and explore its potential applications in other fields.

Scientific Research Applications

N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of this chemical compound is in the field of medicine. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-butan-2-yl-2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-3-9(2)16-13(18)7-17-11-6-10(15)4-5-12(11)20-8-14(17)19/h4-6,9H,3,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRGLEFJODTLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)COC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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N-(sec-butyl)-2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

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